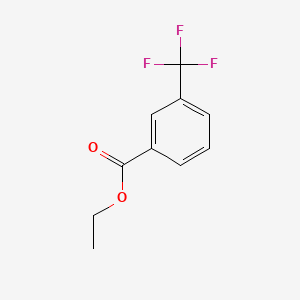

Ethyl 3-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNBTKIAHHECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227592 | |

| Record name | Ethyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76783-59-0 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76783-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076783590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76783-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Ethyl 3-(trifluoromethyl)benzoate: Properties, Reactivity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(trifluoromethyl)benzoate is a fluorinated aromatic ester that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the molecule's chemical properties and reactivity, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides an in-depth overview of its chemical characteristics, reactivity profile, and standard experimental protocols for its synthesis and purification.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C10H9F3O2 | [1][2] |

| Molecular Weight | 218.18 g/mol | [1] |

| CAS Number | 76783-59-0 | [1][2][3] |

| Appearance | Colorless to light yellow liquid (typical for similar esters) | |

| Boiling Point | 100-101 °C at 10 mmHg | |

| Purity | Typically ≥97-99% | [4] |

| Solubility | Expected to have low solubility in water, soluble in organic solvents like ethanol, diethyl ether, and ethyl acetate. | [5] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl m-trifluoromethylbenzoate, 3-Trifluoromethylbenzoic acid ethyl ester | [2] |

Reactivity and Stability

The reactivity of this compound is largely dictated by the ester functional group and the electron-withdrawing nature of the trifluoromethyl group on the benzene ring.

-

Ester Group Reactivity : The ester functionality is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and ethanol. It can also be converted to amides, hydrazides, and other esters through reactions with appropriate nucleophiles.

-

Aromatic Ring Reactivity : The -CF3 group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. This makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation on the aromatic ring challenging and directs incoming electrophiles to the meta positions (5-position relative to the ester).

-

Stability : The compound is generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases.

-

Hazardous Decomposition : Upon combustion, it may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and hydrogen fluoride.

Safety and Hazard Information

Appropriate safety precautions must be taken when handling this compound. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302 + P352: Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305 + P351 + P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304 + P340: Avoid breathing dust/fume/gas/mist/vapors/spray. IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Flammability | Combustible Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Signal Word | Warning |

Experimental Protocols

The most common method for the synthesis of this compound is the Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.

Synthesis: Fischer Esterification

This protocol is a generalized procedure adapted from standard Fischer esterification methods.[5][6][7]

Materials:

-

3-(trifluoromethyl)benzoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(trifluoromethyl)benzoic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition : While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-5 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up :

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification: Vacuum Distillation

The crude product can be purified by vacuum distillation to obtain a high-purity final product.[8]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point (100-101 °C at 10 mmHg).

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Fischer esterification synthesis pathway.

Caption: General purification workflow for the product.

References

- 1. This compound [oakwoodchemical.com]

- 2. Ethyl-3-trifluoromethyl benzoate [webbook.nist.gov]

- 3. 76783-59-0|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(trifluoromethyl)benzoate is a fluorinated organic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a synthetic building block is primarily due to the presence of the trifluoromethyl group, which can impart unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target molecules. A thorough understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control. This guide provides a detailed overview of the known physical characteristics of this compound, methods for their determination, and a logical workflow for these experimental procedures.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification. The data available from various sources has been compiled and is presented below.

Data Presentation

| Physical Property | Value |

| Molecular Formula | C₁₀H₉F₃O₂[1][2] |

| Molecular Weight | 218.17 g/mol [1] |

| Boiling Point | 100-101 °C at 10 Torr |

| Density | 1.230 ± 0.06 g/cm³ (at 20°C, 760 Torr)[3] |

| CAS Number | 76783-59-0[1][2] |

| Physical State | Clear, colorless liquid[4] |

| Melting Point | Data not readily available |

| Refractive Index | Data not readily available |

| Solubility | Data not readily available |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for the key experiments.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, the capillary method is commonly employed.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath with a stirrer or a melting point apparatus with a boiling point function)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is then immersed in a heating bath (Thiele tube).

-

The bath is heated gently and steadily.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Determination of a Liquid

The density of a substance is its mass per unit volume. For a liquid like this compound, this can be determined using a pycnometer or by simple mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Thermometer

-

Water bath (for temperature control)

-

Sample of this compound

Procedure using a Pycnometer:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water (ρ_water) at this temperature is known.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The volume of the pycnometer (V) is calculated using the mass of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the sample (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Procedure using a Graduated Cylinder and Balance:

-

An empty, dry graduated cylinder is weighed on an analytical balance.

-

A specific volume of this compound is carefully measured into the graduated cylinder.

-

The graduated cylinder containing the sample is reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by the measured volume.

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of a liquid chemical sample is illustrated in the diagram below.

References

A Technical Guide to the Spectroscopic Data of Ethyl 3-(trifluoromethyl)benzoate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure:

Chemical Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol CAS Number: 76783-59-0[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.26 | s | 1H | Ar-H | |

| 8.21 | d | 7.8 | 1H | Ar-H |

| 7.81 | d | 7.8 | 1H | Ar-H |

| 7.58 | t | 7.8 | 1H | Ar-H |

| 4.43 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 164.9 | C=O |

| 133.0 | Ar-C |

| 132.2 (q, J = 33.0 Hz) | Ar-C-CF₃ |

| 131.5 | Ar-C |

| 129.8 (q, J = 3.8 Hz) | Ar-C |

| 129.1 | Ar-C |

| 126.5 (q, J = 3.8 Hz) | Ar-C |

| 123.5 (q, J = 272.5 Hz) | -CF₃ |

| 61.7 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-2900 | Medium | C-H stretch (Aromatic and Aliphatic) |

| 1726 | Strong | C=O stretch (Ester)[2] |

| 1320 | Strong | C-F stretch |

| 1280, 1130 | Strong | C-O stretch (Ester) |

| 1170 | Strong | C-F stretch |

| 750 | Strong | C-H bend (meta-disubstituted benzene) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 218 | 45 | [M]⁺ (Molecular Ion) |

| 190 | 10 | [M - C₂H₄]⁺ |

| 173 | 100 | [M - OCH₂CH₃]⁺ |

| 145 | 60 | [M - OCH₂CH₃ - CO]⁺ |

| 125 | 15 | [C₇H₄F₂]⁺ |

| 95 | 20 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra are recorded on a 400 MHz spectrometer.

-

For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is used.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the TMS signal.

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

A thin film of the liquid sample is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

-

The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

The characteristic absorption bands are identified and assigned to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

-

For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, which corresponds to the molecular weight of the compound.

-

The fragmentation pattern is analyzed to provide information about the structure of the molecule. The fragmentation of ethyl benzoate typically involves the loss of the ethoxy radical to form a stable acylium ion.[3]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(trifluoromethyl)benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document provides a qualitative assessment of its expected solubility based on its structural characteristics and the properties of analogous compounds. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of organic compounds such as this compound, which can be readily adapted for laboratory use. A conceptual workflow for this experimental process is also presented using a Graphviz diagram to ensure clarity and reproducibility for researchers.

Introduction

This compound (C₁₀H₉F₃O₂) is an aromatic ester of significant interest in the synthesis of a variety of active pharmaceutical ingredients and agrochemicals. The trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability and lipophilicity, which can enhance the efficacy and pharmacokinetic profiles of drug candidates. Understanding the solubility of this intermediate in common organic solvents is critical for its efficient use in reaction media, purification processes such as crystallization, and formulation development.

Despite its importance, a thorough review of scientific databases and literature indicates that specific quantitative solubility data (e.g., in g/100g , mol/L, or mole fraction) for this compound in common organic solvents has not been publicly reported. This guide, therefore, aims to provide a practical framework for researchers working with this compound by offering a qualitative solubility profile and a robust experimental methodology for its quantitative determination.

Qualitative Solubility Profile of this compound

Based on its chemical structure, a qualitative assessment of the solubility of this compound can be inferred. The molecule consists of a polar ester group and a largely nonpolar trifluoromethylbenzoyl group.

-

Polar Aprotic Solvents: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with the ester functionality.

-

Polar Protic Solvents: In polar protic solvents like methanol and ethanol, moderate to good solubility is expected. While the compound can act as a hydrogen bond acceptor at the ester's oxygen atoms, it lacks hydrogen bond donating capabilities, which may limit its miscibility compared to more polar solutes.

-

Nonpolar Solvents: In nonpolar solvents such as toluene and hexane, the solubility is likely to be lower. The presence of the polar ester group will reduce its compatibility with purely nonpolar environments. However, the aromatic ring and the trifluoromethyl group contribute to some nonpolar character, suggesting some degree of solubility.

-

Analogous Compound Comparison: The parent compound, ethyl benzoate, is reported to be highly soluble in organic solvents like alcohols, ethyl acetate, chloroform, and hexane[1]. It is also described as miscible with most organic solvents[2]. The introduction of a trifluoromethyl group is expected to increase the lipophilicity, which might enhance solubility in less polar organic solvents while potentially decreasing it in more polar ones compared to ethyl benzoate.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a compound like this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility[3].

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or GC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

3.3. Data Reporting

The solubility should be reported in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ), at the specified temperature.

Data Presentation

As no quantitative data is currently available in the public domain, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100g ) | Solubility (mol/L) | Mole Fraction (χ) |

| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined | Data to be determined |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

References

Technical Guide: Properties and Applications of Ethyl 3-(trifluoromethyl)benzoate (CAS 76783-59-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(trifluoromethyl)benzoate, with CAS number 76783-59-0, is a fluorinated aromatic compound of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, and primary applications, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals. The document includes a detailed experimental protocol for its principal reaction and quantitative data to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.[1][2] The trifluoromethyl group is a strong electron-withdrawing group, which can impact the metabolic stability and lipophilicity of molecules in which it is incorporated.[3][4] This property is highly valuable in drug design and discovery.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76783-59-0 | [6] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |

| Molecular Weight | 218.17 g/mol | [2] |

| IUPAC Name | This compound | [6] |

| SMILES | O=C(OCC)c1cccc(c1)C(F)(F)F | [1] |

| Boiling Point | 100-101 °C at 10 Torr | [7] |

| Refractive Index | 1.446 | [2] |

| Appearance | Colorless transparent liquid | [1] |

| Purity (typical) | ≥99% | [1] |

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is as a crucial starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Celecoxib.[8][9] Celecoxib is a selective COX-2 inhibitor. This compound is used in a Claisen condensation reaction to form a key intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

Synthesis of Celecoxib Intermediate

The synthesis of the Celecoxib precursor involves the Claisen condensation of p-methylacetophenone with an ethyl trifluoroacetate, such as this compound. This reaction is typically carried out in the presence of a strong base.

Caption: Synthesis of Celecoxib Intermediate.

Experimental Protocols

Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This protocol describes the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate to yield the diketone intermediate for Celecoxib.

Materials:

-

p-Methylacetophenone

-

Ethyl trifluoroacetate (or this compound)

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Toluene (anhydrous)

-

15% Hydrochloric acid

-

Petroleum ether

Procedure:

-

To a dried four-necked flask under a nitrogen atmosphere, add anhydrous toluene and the base (e.g., sodium hydride).

-

With stirring, control the temperature and slowly add p-methylacetophenone and ethyl trifluoroacetate dropwise.

-

After the addition is complete, maintain the reaction mixture at a specific temperature for a set duration to ensure the reaction goes to completion.

-

Cool the reaction mixture and quench by the dropwise addition of 15% hydrochloric acid.

-

Separate the organic layer.

-

The organic layer is then evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by crystallization from a solvent such as petroleum ether.

Table 2: Example Reaction Conditions and Yields for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

| Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Sodium Hydride | Toluene | 60-65 | 1 | 96 | CN102391184A |

| Sodium Hydride | Toluene | 40-45 | 5 | 91 | CN102391184A |

| Potassium Hydride | Toluene | 30-35 | 6 | 86 | CN102391184A |

| Sodium Ethoxide | Ethanol | 50 | - | - | WO2019064139A1 |

Biological Activity and Signaling Pathways

There is currently no significant evidence in the scientific literature to suggest that this compound possesses direct biological activity or modulates specific signaling pathways. Its biological relevance is primarily as a synthon for the construction of pharmacologically active molecules like Celecoxib.

Conclusion

This compound is a valuable chemical intermediate, with its most notable application being in the synthesis of the anti-inflammatory drug Celecoxib. The trifluoromethyl group imparts unique properties that are beneficial in drug design. The Claisen condensation reaction to form the key diketone intermediate is a well-established and high-yielding process. While the compound itself does not appear to have direct biological activity, its role in the synthesis of a widely used pharmaceutical makes it a compound of high interest to researchers and professionals in drug development and manufacturing.

Caption: Overall Synthetic Pathway to Celecoxib.

References

- 1. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 4. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | C11H9F3O2 | CID 550193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.klivon.com [dev.klivon.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Reactions of Ethyl 3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(trifluoromethyl)benzoate is a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. An alternative two-step approach involves the conversion of 3-(trifluoromethyl)benzoic acid to its more reactive acid chloride, followed by reaction with ethanol.

Method 1: Fischer Esterification

This method involves the direct reaction of 3-(trifluoromethyl)benzoic acid with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid (1 equivalent), ethanol (10 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Method 2: Via Acyl Chloride

This method proceeds through the formation of 3-(trifluoromethyl)benzoyl chloride, which is then reacted with ethanol to yield the desired ester.

Experimental Protocol:

Step 1: Synthesis of 3-(trifluoromethyl)benzoyl chloride

-

In a fume hood, add 3-(trifluoromethyl)benzoic acid (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a gas outlet.

-

Slowly add thionyl chloride (2 equivalents) to the flask.

-

Heat the reaction mixture to reflux for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Distill the residue under reduced pressure to obtain pure 3-(trifluoromethyl)benzoyl chloride.

Step 2: Esterification

-

Dissolve 3-(trifluoromethyl)benzoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane or diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add ethanol (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data for Synthesis

| Method | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Fischer Esterification | 3-(Trifluoromethyl)benzoic acid | Ethanol, H₂SO₄ (cat.) | Ethanol | 4-6 | Reflux | 85-95 |

| Via Acyl Chloride | 3-(Trifluoromethyl)benzoyl chloride | Ethanol, Triethylamine | Dichloromethane | 2-4 | 0 to RT | 90-98 |

Reactions of this compound

This compound undergoes a variety of reactions typical of esters, including hydrolysis, reduction, and cross-coupling reactions. The trifluoromethyl group can influence the reactivity of the aromatic ring and the ester functionality.

Hydrolysis

The ester can be hydrolyzed back to 3-(trifluoromethyl)benzoic acid under either acidic or basic conditions. Basic hydrolysis is generally more efficient and less prone to side reactions.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2.

-

The 3-(trifluoromethyl)benzoic acid will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure carboxylic acid.

Reduction

The ester can be reduced to the corresponding primary alcohol, (3-(trifluoromethyl)phenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath and slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (3-(trifluoromethyl)phenyl)methanol by vacuum distillation or column chromatography.

Cross-Coupling Reactions

While the ester group itself is not typically a leaving group in cross-coupling reactions, the aromatic ring of this compound can participate in such reactions if it is appropriately functionalized (e.g., with a halide). However, direct C-H activation or transformations that convert the ester to a suitable coupling partner are also possible. More commonly, the trifluoromethylated aromatic ring is constructed first, followed by esterification. For instance, a Heck or Sonogashira reaction can be performed on a halogenated precursor before the ester group is introduced.

Conceptual Workflow for a Heck-type Reaction:

Caption: Conceptual workflow for the synthesis of a derivative of this compound via a Heck reaction.

Quantitative Data for Reactions

| Reaction | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Hydrolysis | 3-(Trifluoromethyl)benzoic acid | NaOH, H₂O | Ethanol/Water | 2-4 | Reflux | >95 |

| Reduction | (3-(Trifluoromethyl)phenyl)methanol | LiAlH₄ | Diethyl ether or THF | 1-2 | 0 to RT | 85-95 |

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. The trifluoromethyl group is often incorporated to enhance a drug's potency, selectivity, and pharmacokinetic profile.

One notable application is in the synthesis of analogues of Celecoxib , a selective COX-2 inhibitor used to treat inflammation and pain.[2][3][4][5][6] The 3-(trifluoromethyl)phenyl moiety is a key structural feature in some of these analogues, contributing to their binding affinity and selectivity for the COX-2 enzyme.

Signaling Pathway Visualization:

The following diagram illustrates the general mechanism of action for COX-2 inhibitors like Celecoxib.

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis is well-established through Fischer esterification or via the corresponding acyl chloride. The ester undergoes predictable reactions such as hydrolysis and reduction, providing access to the parent carboxylic acid and the primary alcohol, respectively. The trifluoromethylated phenyl ring serves as a crucial pharmacophore in the design of bioactive molecules, highlighting the importance of this building block in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

The Trifluoromethyl Group: A Key Modulator of Reactivity in Ethyl 3-(trifluoromethyl)benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can profoundly alter its chemical reactivity and physical properties. This guide provides a detailed examination of the role of the trifluoromethyl group in influencing the reactivity of ethyl 3-(trifluoromethyl)benzoate, a versatile building block in medicinal chemistry and materials science. Through a comprehensive analysis of its electronic and steric effects, this document serves as a technical resource for professionals engaged in drug discovery and chemical synthesis.

Electronic Profile of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent, a characteristic that dictates much of the reactivity of this compound. This strong inductive effect stems from the high electronegativity of the three fluorine atoms.

Hammett Substituent Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses a significantly positive Hammett constant, highlighting its strong electron-withdrawing nature.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -CF3 | +0.43 | +0.54 |

| -NO2 | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -Cl | +0.37 | +0.23 |

| -CH3 | -0.07 | -0.17 |

| -H | 0 | 0 |

| Data sourced from established chemical literature.[1] |

As illustrated in the table, the meta-CF3 group in this compound has a Hammett constant of +0.43, confirming its role as a strong electron-withdrawing group. This property is central to understanding the compound's reactivity in various chemical transformations.

Reactivity at the Ester Functional Group: Nucleophilic Acyl Substitution

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the ester moiety in this compound towards nucleophilic acyl substitution.

Hydrolysis of this compound

The strong inductive effect of the meta-trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the ester. This increased partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles, such as the hydroxide ion in alkaline hydrolysis.

Logical Relationship of Factors Affecting Hydrolysis Rate

Caption: Logical flow of how the CF3 group enhances the rate of ester hydrolysis.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The trifluoromethyl group is a deactivating and meta-directing substituent for electrophilic aromatic substitution (EAS) reactions.

Deactivating Nature

The strong electron-withdrawing nature of the -CF3 group reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. This deactivation is a hallmark of strongly electron-withdrawing groups.

Meta-Directing Effect

In electrophilic attack on a substituted benzene ring, the position of the incoming electrophile is determined by the stability of the resulting carbocation intermediate (arenium ion). For a meta-substituted trifluoromethylbenzene, attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing CF3 group. This is a highly destabilized arrangement. In contrast, meta-attack avoids placing the positive charge directly adjacent to the CF3 group, leading to a more stable intermediate. Consequently, the meta-substituted product is predominantly formed.

Mechanism of Electrophilic Aromatic Substitution (Nitration)

Caption: Simplified reaction pathway for the nitration of this compound.

Physicochemical Properties and Spectroscopic Data

The trifluoromethyl group also influences the physical properties of the molecule.

| Property | Value |

| Molecular Formula | C10H9F3O2 |

| Molecular Weight | 218.17 g/mol |

| CAS Number | 76783-59-0 |

| Data obtained from the NIST WebBook.[3] |

Spectroscopic Data Summary:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of both the ester and the trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons, including the carbon attached to the CF3 group which will appear as a quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester group, typically in the range of 1720-1740 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-(trifluoromethyl)benzoic acid and ethanol using an acid catalyst.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3-(trifluoromethyl)benzoic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Alkaline Hydrolysis of this compound

This protocol outlines the procedure for the hydrolysis of this compound to 3-(trifluoromethyl)benzoic acid.

Materials:

-

This compound

-

Sodium hydroxide solution (e.g., 2 M)

-

Hydrochloric acid (concentrated)

-

Round-bottom flask, reflux condenser, beaker, filtration apparatus

Procedure:

-

Place this compound in a round-bottom flask.

-

Add an excess of sodium hydroxide solution to the flask.

-

Heat the mixture under reflux until the ester layer disappears, indicating the completion of hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the precipitation of 3-(trifluoromethyl)benzoic acid is complete.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure 3-(trifluoromethyl)benzoic acid.

Conclusion

The trifluoromethyl group in this compound plays a multifaceted role in defining its chemical reactivity. Its strong electron-withdrawing nature enhances the reactivity of the ester group towards nucleophilic attack while deactivating and directing electrophilic substitution to the meta position on the aromatic ring. A thorough understanding of these electronic and steric influences is paramount for the effective utilization of this compound in the design and synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique properties of this valuable chemical intermediate.

References

Ethyl 3-(trifluoromethyl)benzoate: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds. By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's binding landscape, often yielding highly ligand-efficient starting points for drug development. This technical guide focuses on Ethyl 3-(trifluoromethyl)benzoate, a fluorinated aromatic fragment with significant potential for use in FBDD campaigns.

The inclusion of a trifluoromethyl group offers several advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can modulate binding affinity and selectivity. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its synthesis and use in various screening paradigms, and a discussion of its potential applications in targeting a range of protein classes.

Physicochemical Properties

The suitability of a molecule for FBDD is largely determined by its physicochemical properties, which should align with the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, and rotatable bonds ≤ 3). This compound is a prime candidate for inclusion in fragment libraries based on these criteria.

| Property | Value | Source |

| Molecular Formula | C10H9F3O2 | NIST[1] |

| Molecular Weight | 218.17 g/mol | NIST[1] |

| CAS Number | 76783-59-0 | NIST[1] |

| IUPAC Name | This compound | NIST[1] |

| Calculated LogP | ~2.9 - 3.1 | (Typical calculated values) |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification of 3-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-(trifluoromethyl)benzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzoic acid in an excess of anhydrous ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO2 evolution will cause effervescence.

-

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Application in Fragment-Based Drug Discovery

While specific, published FBDD campaigns utilizing this compound are not abundant in the public domain, its properties make it an excellent candidate for screening against a wide array of protein targets. The trifluoromethylphenyl moiety is a common scaffold in medicinal chemistry. For instance, a proline derivative bearing a meta-trifluoromethylphenyl group has shown inhibitory activity against the Dengue Virus NS2B/NS3 protease, highlighting the potential for this chemical motif to engage in biologically relevant interactions.[2]

FBDD Workflow

The general workflow for employing a fragment like this compound in an FBDD campaign is outlined below.

Experimental Protocols for Fragment Screening

Given its fluorine content, ¹⁹F NMR is a particularly powerful, low-false-positive method for screening this compound.

Principle: Changes in the chemical environment of the fluorine nucleus upon binding to a protein target are detected.

Materials:

-

Purified target protein in a suitable buffer (e.g., phosphate or TRIS buffer with appropriate additives).

-

This compound stock solution in a deuterated solvent (e.g., DMSO-d6).

-

NMR tubes and spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Prepare two samples: a reference sample containing this compound in the buffer, and a test sample containing the fragment and the target protein. A typical fragment concentration is 100-500 µM, and protein concentration is 10-50 µM.

-

Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples.

-

Data Analysis: Compare the spectra. Binding is indicated by a change in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's ¹⁹F peak in the presence of the protein.

SPR is a label-free biophysical technique used to measure binding events in real-time.

Principle: Binding of the fragment to a protein immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Immobilization reagents (e.g., EDC/NHS).

-

Purified target protein.

-

This compound solutions at various concentrations in a suitable running buffer.

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable methods.

-

Fragment Injection: Inject solutions of this compound over the sensor surface at a constant flow rate.

-

Data Collection: Monitor the change in response units (RU) over time to generate a sensorgram.

-

Data Analysis: Analyze the sensorgrams to determine binding affinity (KD) and kinetics (ka, kd).

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.

Principle: A crystal of the target protein is soaked with the fragment, and the resulting complex is analyzed by X-ray diffraction to determine the three-dimensional structure.

Materials:

-

High-quality crystals of the target protein.

-

Soaking solution containing this compound.

-

Cryoprotectant.

-

Synchrotron X-ray source.

Procedure:

-

Soaking: Transfer a protein crystal into a solution containing a high concentration of this compound (typically 1-10 mM) and allow it to soak for a defined period.

-

Cryo-cooling: Briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data from the crystal.

-

Structure Determination: Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment.

Hit Elaboration Strategy

Once a fragment hit like this compound is identified and its binding mode is confirmed, the next step is to increase its affinity and selectivity through synthetic chemistry.

Conclusion

This compound represents a valuable, yet underexplored, fragment for FBDD. Its favorable physicochemical properties, coupled with the advantageous presence of a trifluoromethyl group, make it an attractive starting point for the discovery of novel therapeutics. The experimental protocols and strategic workflows detailed in this guide provide a solid foundation for researchers to incorporate this and similar fluorinated fragments into their drug discovery programs. The continued application of FBDD, utilizing diverse and well-characterized fragment libraries, promises to accelerate the development of innovative medicines for a wide range of diseases.

References

Investigating the electronic effects of the CF3 group in benzoate esters

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF3) group is of paramount importance due to its profound influence on the physicochemical properties of organic molecules.[1][2][3] This guide provides a comprehensive investigation into the electronic effects of the CF3 group when substituted on benzoate esters, a common scaffold in pharmaceuticals and other functional materials. We will delve into the quantitative measures of these effects, provide detailed experimental protocols for their determination, and visualize the underlying chemical principles.

The CF3 group is renowned for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][4] These benefits largely stem from its unique electronic nature. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group exceptionally stable to metabolic degradation.[1][4]

The Electronic Nature of the Trifluoromethyl Group

The electronic influence of a substituent on an aromatic ring is typically dissected into two primary components: inductive effects and resonance effects.

-

Inductive Effect (-I): The trifluoromethyl group is characterized by a powerful electron-withdrawing inductive effect. This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, in turn, the bond connecting the CF3 group to the aromatic ring. This effect, transmitted through the sigma bond framework, significantly reduces electron density in the benzene ring. The electronegativity of the CF3 group is often described as being intermediate between that of fluorine and chlorine.[5] This strong inductive withdrawal makes the carbonyl carbon of the benzoate ester more electrophilic and increases the acidity of the corresponding benzoic acid.[5]

-

Resonance Effect: Unlike groups with available lone pairs or pi systems (e.g., -OCH3, -NO2), the trifluoromethyl group does not participate in resonance stabilization or destabilization of the aromatic ring in a conventional sense.[6] While some studies have suggested a modest π-electron-donating ability through hyperconjugation when attached to a highly electron-demanding system like a carbocation, its influence on the benzoate system is overwhelmingly dominated by its inductive effect.[7]

Therefore, the CF3 group is classified as a strong deactivating, meta-directing group in electrophilic aromatic substitution, although in the context of benzoate ester reactivity, its primary role is the potentiation of the carbonyl group's electrophilicity.

Quantitative Analysis of Substituent Effects

The electronic impact of the CF3 group can be quantified using linear free-energy relationships, primarily the Hammett and Taft equations. These models provide a framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents.

Hammett and Taft Constants

The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) or equilibrium constant of a reaction for a substituted aromatic compound to the rate (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of the substituent, with positive values indicating electron-withdrawing character.

The tables below summarize key quantitative parameters for the CF3 group.

Table 1: Hammett and Taft Constants for the CF3 Group

| Constant | Value (meta) | Value (para) | Reference(s) |

| σ | 0.43, 0.44 | 0.54, 0.57 | [10][11] |

| σ+ | - | +0.612 | [7] |

| σ* | - | - | - |

| Es | - | - | - |

Table 2: pKa Values of CF3-Substituted Benzoic Acids in Water

| Compound | pKa |

| Benzoic Acid | 4.20 |

| m-Trifluoromethylbenzoic Acid | 3.87 |

| p-Trifluoromethylbenzoic Acid | 3.66 |

Note: pKa values are fundamental to the derivation of Hammett constants.

Impact on Ester Hydrolysis

The strong electron-withdrawing nature of the CF3 group accelerates the rate of nucleophilic attack at the carbonyl carbon. This is particularly evident in the alkaline hydrolysis of benzoate esters, which proceeds via a nucleophilic acyl substitution mechanism (B_AC2). The CF3 group stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the rate-determining step.

Table 3: Second-Order Rate Constants (k₂) for Alkaline Hydrolysis of Substituted Benzoate Esters

| Ester | k₂ (M⁻¹s⁻¹) | Conditions |

| Ethyl Benzoate | - | - |

| Ethyl p-bromobenzoate | - | 85% Ethanol, 30°C |

| Ethyl m-bromobenzoate | - | 85% Ethanol, 30°C |

| Ethyl 4-nitrobenzoate | - | 85% Ethanol, 30°C |

Note: While a complete homologous series for CF3-substituted esters under identical conditions is not available from a single source, the provided data for other electron-withdrawing groups illustrates the trend of accelerated hydrolysis rates. A Hammett plot for the hydrolysis of ethyl benzoates gives a positive ρ value, indicating the reaction is favored by electron-withdrawing groups.[7]

Spectroscopic Evidence

NMR and IR spectroscopy provide direct evidence of the CF3 group's electronic influence.

-

NMR Spectroscopy: In ¹⁹F NMR, the chemical shift of the CF3 group is sensitive to the electronic environment of the aromatic ring.[12] In ¹³C NMR, the CF3 group causes a downfield shift of the carbonyl carbon, consistent with its electron-withdrawing nature.

-

IR Spectroscopy: The C=O stretching frequency (νC=O) in the infrared spectrum is shifted to a higher wavenumber by electron-withdrawing groups. This is because the inductive withdrawal of electrons strengthens the carbonyl double bond.

Table 4: Spectroscopic Data for Representative CF3-Substituted Benzoate Esters

| Compound | ¹⁹F NMR (δ, ppm vs CFCl₃) | ¹³C NMR (δ, ppm, C=O) | IR (νC=O, cm⁻¹) |

| Methyl benzoate | N/A | 166.7 | ~1725 |

| Methyl 4-(trifluoromethyl)benzoate | -63.21 | 165.9 | ~1726-1730 |

| Methyl 3-(trifluoromethyl)benzoate | -63.3 | 165.3 | - |

| Methyl 2-(trifluoromethyl)benzoate | -59.79 | 167.3 | - |

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) for a trifluoromethyl-substituted benzoic acid.

Objective: To accurately measure the pKa value of a given CF3-substituted benzoic acid in an aqueous or mixed-solvent medium.

Materials:

-

CF3-substituted benzoic acid

-

Standardized ~0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized ~0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

Apparatus:

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath or jacketed titration vessel

-

Volumetric flasks and pipettes (Class A)

Procedure:

-

Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the CF3-benzoic acid to prepare a solution of known concentration (e.g., 1 mM). Dissolve the acid in a known volume of deionized water. A co-solvent like acetonitrile may be used if solubility is low, but this will affect the pKa value.[1][10]

-

Titration Setup: Transfer a precise volume (e.g., 20.00 mL) of the acid solution to the titration vessel. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration: Titrate the acid solution with the standardized NaOH solution, adding small, precise increments of the titrant. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue the titration well past the equivalence point (e.g., to pH 12).

-

Blank Titration: Perform a blank titration of the solvent (water or water/co-solvent mixture with KCl) to correct for any acidic or basic impurities.

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Determine the equivalence point (Vₑ) from the inflection point of the curve or by using a Gran plot.

-

The pKa is the pH at the half-equivalence point (Vₑ/2).

-

For higher accuracy, calculate the pKa at multiple points along the buffer region of the titration curve using the Henderson-Hasselbalch equation.

Protocol 2: Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry

This protocol details the measurement of the second-order rate constant for the alkaline hydrolysis of a CF3-substituted benzoate ester.

Objective: To determine the rate constant for the base-catalyzed hydrolysis of a CF3-benzoate ester by monitoring the reaction progress spectrophotometrically.

Materials:

-

CF3-substituted phenyl benzoate (or other ester with a chromophoric leaving group, like p-nitrophenyl benzoate)

-

Standardized ~0.1 M sodium hydroxide (NaOH) solution

-

Ethanol or other suitable organic solvent

-

Deionized water

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Micropipettes

-

Stopwatch

Procedure:

-

Wavelength Selection: Determine the λ_max of the product (e.g., the phenoxide ion) under the basic reaction conditions.

-

Solution Preparation: Prepare a stock solution of the ester in a suitable organic solvent (e.g., ethanol). Prepare a series of NaOH solutions of different concentrations.

-

Kinetic Measurement: a. Set the spectrophotometer to the determined λ_max and thermostat the cuvette holder to the desired temperature (e.g., 25°C). b. Pipette a known volume of the NaOH solution into a cuvette and place it in the holder to equilibrate. c. Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette. Quickly mix the solution. d. Immediately start recording the absorbance as a function of time.

-

Data Collection: Continue recording until the reaction is complete (i.e., the absorbance reading is stable), which gives A∞.

-

Repeat: Repeat the experiment with different concentrations of NaOH, keeping the initial ester concentration constant and ensuring that [NaOH] >> [Ester] to maintain pseudo-first-order conditions.

Data Analysis:

-

The reaction follows pseudo-first-order kinetics under these conditions. The integrated rate law is: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and k_obs is the pseudo-first-order rate constant.

-

For each kinetic run, plot ln(A∞ - At) versus time. The slope of the resulting straight line is -k_obs.

-

The relationship between the pseudo-first-order and the second-order rate constant (k₂) is given by: k_obs = k₂[OH⁻].

-

Plot k_obs versus the concentration of hydroxide ion, [OH⁻]. The slope of this line is the second-order rate constant, k₂.

Mechanism of Alkaline Ester Hydrolysis

The alkaline hydrolysis of benzoate esters typically proceeds through a bimolecular acyl-oxygen cleavage (B_AC2) mechanism.[1] This is an addition-elimination pathway.

-

Nucleophilic Attack: A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate. Electron-withdrawing groups like CF3 stabilize this intermediate, thus accelerating the reaction.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (or phenoxide) as the leaving group.

-